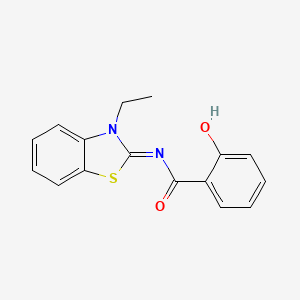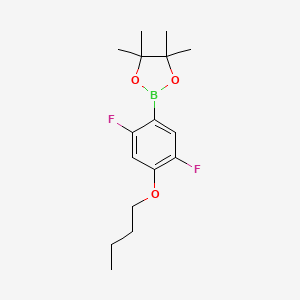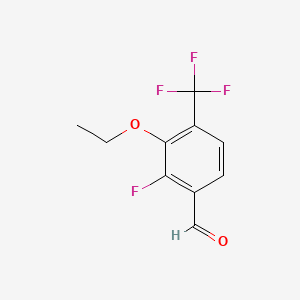![molecular formula C18H11ClO B14021571 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one is an organic compound with the molecular formula C18H11ClO and a molecular weight of 278.73 g/mol . This compound is characterized by its unique structure, which includes a chlorophenyl group and a butadienone moiety. It is typically found as a white to yellow powder or crystals .
Preparation Methods
The synthesis of 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves several steps. One common method includes the reaction of 4-chlorophenylacetylene with 2-bromo-1-phenylethene under palladium-catalyzed coupling conditions. The reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one can be compared with other similar compounds, such as:
1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone: This compound has a similar structure but lacks the butadienone moiety.
4-Chlorophenylacetylene: This compound is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its combination of the chlorophenyl and butadienone groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H11ClO |
|---|---|
Molecular Weight |
278.7 g/mol |
InChI |
InChI=1S/C18H11ClO/c1-2-5-18(20)17-7-4-3-6-15(17)11-8-14-9-12-16(19)13-10-14/h3-7,9-10,12-13H,1H2 |
InChI Key |
WVDOYPGKVHBOTP-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


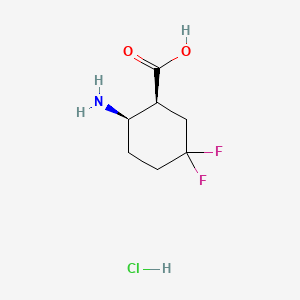
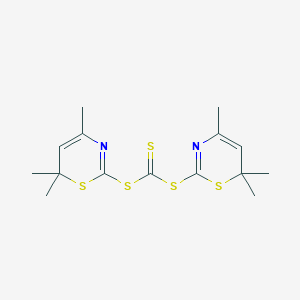
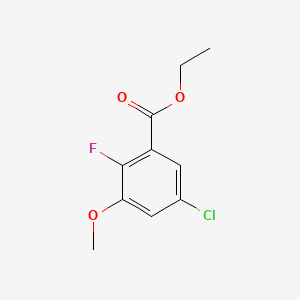
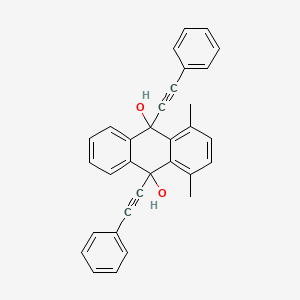

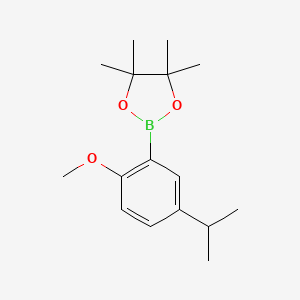
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)
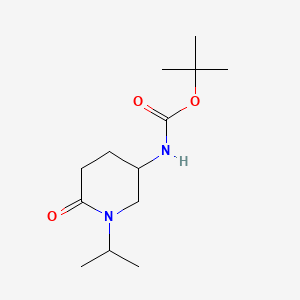
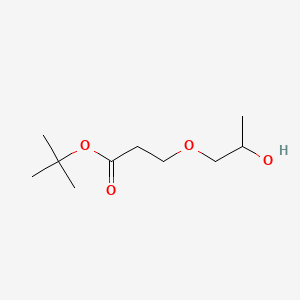

![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
